Phenytoin (sodium)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Natrium-Phenytoin ist ein weit verbreitetes Antiepileptikum, das hauptsächlich zur Behandlung von Epilepsie eingesetzt wird. Es ist besonders wirksam bei der Kontrolle von tonisch-klonischen Anfällen und partiellen Anfällen. Natrium-Phenytoin wurde erstmals 1908 vom deutschen Chemiker Heinrich Biltz synthetisiert und später 1936 als wirksam zur Anfallskontrolle erkannt . Es ist in verschiedenen Darreichungsformen erhältlich, darunter orale und intravenöse Formen, und ist bekannt für seine Fähigkeit, neuronale Membranen zu stabilisieren und Anfallsaktivität zu verhindern .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Natrium-Phenytoin kann durch verschiedene Methoden synthetisiert werden. Eine gängige Methode beinhaltet die Oxidation von Benzoin zur Gewinnung von Diphenylethyldion, gefolgt von einer Umlagerungsreaktion, die Phenytoin ergibt. Der letzte Schritt beinhaltet eine Salifizierungsreaktion in Wasser, um Natrium-Phenytoin zu erhalten . Eine andere Methode beinhaltet die basenkatalysierte Reaktion zwischen Benzil und Harnstoff, die zur Bildung von Phenytoin durch intramolekulare Cyclisierung führt .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Natrium-Phenytoin unter Verwendung von chemischen Synthesen mit hoher Ausbeute hergestellt. Die Synthese beinhaltet typischerweise die Verwendung von Lösungsmitteln wie Alkohol und Wasser, und die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess vermeidet die Verwendung von Essigsäure, wodurch er umweltfreundlicher und für die Großproduktion geeignet ist .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Natrium-Phenytoin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind für seinen Metabolismus und seine therapeutische Wirkung unerlässlich.

Häufige Reagenzien und Bedingungen:

Oxidation: Natrium-Phenytoin kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten häufig nukleophile Reagenzien unter basischen Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind hydroxylierte und desaminierte Metaboliten, die in der Leber weiter verarbeitet werden .

Wissenschaftliche Forschungsanwendungen

Natrium-Phenytoin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung in Studien zum Arzneimittelmetabolismus und zur Pharmakokinetik verwendet.

Biologie: Natrium-Phenytoin wird in der Forschung zur neuronalen Erregbarkeit und Ionenkanalfunktion eingesetzt.

5. Wirkmechanismus

Natrium-Phenytoin übt seine Wirkung aus, indem es neuronale Membranen stabilisiert und die Anfallsaktivität verringert. Dies erreicht es, indem es den Ausstrom oder den Einstrom von Natriumionen über Zellmembranen im motorischen Kortex während der Erzeugung von Nervenimpulsen erhöht. Diese Wirkung verlängert die effektive Refraktärphase und unterdrückt die ventrikuläre Schrittmacherautomatie, wodurch die Ausbreitung von Hochfrequenz-Aktionspotenzialen verhindert wird .

Wirkmechanismus

Phenytoin sodium exerts its effects by stabilizing neuronal membranes and decreasing seizure activity. It achieves this by increasing the efflux or decreasing the influx of sodium ions across cell membranes in the motor cortex during the generation of nerve impulses. This action prolongs the effective refractory period and suppresses ventricular pacemaker automaticity, thereby preventing the propagation of high-frequency action potentials .

Vergleich Mit ähnlichen Verbindungen

Natrium-Phenytoin wird oft mit anderen Antiepileptika wie Carbamazepin, Valproat und Lamotrigin verglichen. Während all diese Verbindungen zur Behandlung von Anfällen eingesetzt werden, ist Natrium-Phenytoin in seinem spezifischen Wirkmechanismus als Natriumkanalblocker einzigartig. Dies macht es besonders wirksam bei der Verhinderung von tonisch-klonischen und partiellen Anfällen .

Ähnliche Verbindungen:

Carbamazepin: Ein weiteres Antiepileptikum, das durch die Stabilisierung inaktiver Natriumkanäle wirkt.

Valproat: Ein Breitband-Antiepileptikum, das den Gehalt an Gamma-Aminobuttersäure (GABA) im Gehirn erhöht.

Der einzigartige Wirkmechanismus von Natrium-Phenytoin und seine lange Geschichte der Anwendung machen es zu einer wertvollen Verbindung sowohl in klinischen als auch in Forschungsumgebungen.

Eigenschaften

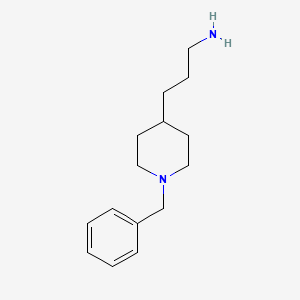

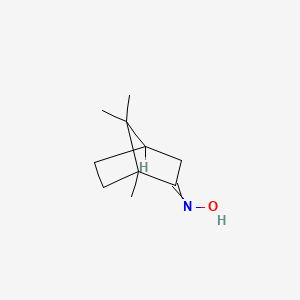

Molekularformel |

C15H11N2NaO2 |

|---|---|

Molekulargewicht |

274.25 g/mol |

IUPAC-Name |

sodium;5-oxo-4,4-diphenyl-1H-imidazol-2-olate |

InChI |

InChI=1S/C15H12N2O2.Na/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H2,16,17,18,19);/q;+1/p-1 |

InChI-Schlüssel |

FJPYVLNWWICYDW-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=N2)[O-])C3=CC=CC=C3.[Na+] |

Kanonische SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=N2)[O-])C3=CC=CC=C3.[Na+] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B8808874.png)

![3-Bromo-6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B8808880.png)

![2,4-DICHLORO-5,6,7,8-TETRAHYDRO-[1]BENZOTHIENO[2,3-D]PYRIMIDINE](/img/structure/B8808941.png)

![5-(Aminomethyl)-3-[3-fluoro-4-(morpholin-4-YL)phenyl]-1,3-oxazolidin-2-one](/img/structure/B8808945.png)

![Acetamide, n-[5-[(butylamino)sulfonyl]-2-methoxyphenyl]-](/img/structure/B8808951.png)